molecular formula C18H20N4O4 B2590964 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 952969-30-1

2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Cat. No.: B2590964
CAS No.: 952969-30-1
M. Wt: 356.382
InChI Key: NWUHEVGWZVLYMW-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a complex organic compound featuring multiple functional groups, including ether, methoxy, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.

    Etherification: Introduction of the ethoxy and methoxy groups can be achieved through nucleophilic substitution reactions using ethyl and methyl halides.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under basic conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The imidazo[1,2-b]pyridazine core is known for its biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-b]pyridazine core can bind to active sites of enzymes, inhibiting their function, or interact with receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(2-methoxyphenyl)acetamide: Lacks the imidazo[1,2-b]pyridazine core, potentially reducing its biological activity.

    N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide: Similar structure but without the ethoxy group, which might affect its solubility and reactivity.

Uniqueness

The presence of the imidazo[1,2-b]pyridazine core in 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide distinguishes it from simpler analogs, potentially enhancing its biological activity and making it a more potent candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-ethoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-4-26-11-17(23)20-13-9-12(5-6-15(13)24-2)14-10-22-16(19-14)7-8-18(21-22)25-3/h5-10H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUHEVGWZVLYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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